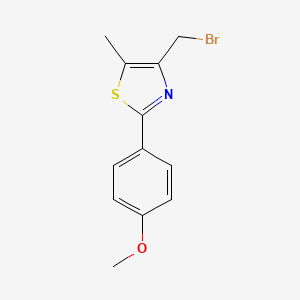

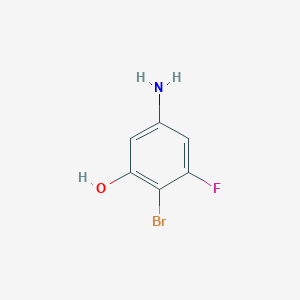

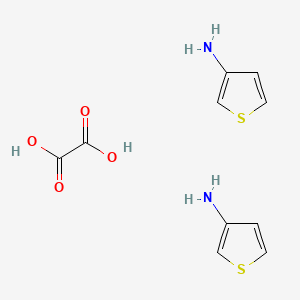

![molecular formula C17H20N2O3S3 B1405206 3-乙基-6-(甲硫基)苯并[d]噻唑-2(3H)-亚胺4-甲苯磺酸盐 CAS No. 2034155-01-4](/img/structure/B1405206.png)

3-乙基-6-(甲硫基)苯并[d]噻唑-2(3H)-亚胺4-甲苯磺酸盐

描述

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Thiazoles occupy potent biological applications .

Synthesis Analysis

Thiazoles can be synthesized through several artificial paths and varied physico-chemical factors . For example, a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO can be used to synthesize benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones .

Molecular Structure Analysis

The molecular structure of thiazoles involves resonating structures, some of which are possible with the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .

Physical And Chemical Properties Analysis

Thiazoles have similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .

科学研究应用

Antimicrobial Activity

Thiazole derivatives, such as the compound , have been recognized for their antimicrobial properties. They are often incorporated into pharmaceuticals to combat a range of bacterial and fungal infections. The sulfur and nitrogen atoms within the thiazole ring contribute to its bioactivity, making it a valuable component in the development of new antimicrobial agents .

Anticancer Properties

Research has indicated that thiazole compounds exhibit potent anticancer activities. They can interfere with tumor cell proliferation and induce apoptosis. This is particularly relevant in the synthesis of new chemotherapeutic drugs, where modifications to the thiazole moiety can lead to improved efficacy against various cancer cell lines .

Anti-Inflammatory Uses

The anti-inflammatory potential of thiazole derivatives is another significant area of application. These compounds can modulate inflammatory pathways, providing relief in conditions such as arthritis and other chronic inflammatory diseases. Their ability to inhibit key enzymes in the inflammatory process makes them candidates for new anti-inflammatory drugs .

Antioxidant Effects

Thiazoles are also known for their antioxidant properties. They can neutralize free radicals and reduce oxidative stress, which is a contributing factor in many degenerative diseases. This antioxidant capacity is being explored for the development of supplements and medications aimed at preventing or treating oxidative damage-related conditions .

Material Science Applications

Beyond medicinal chemistry, thiazole derivatives find applications in material science. Their unique chemical structure lends itself to the creation of novel materials with desirable properties such as conductivity, flexibility, and stability. This makes them suitable for use in electronic devices, sensors, and as components in smart materials .

Agrochemical Development

In the agrochemical industry, thiazole compounds are utilized for their pesticidal properties. They can serve as the active ingredient in formulations designed to protect crops from pests and diseases. The exploration of thiazole-based agrochemicals continues to be an area of active research, aiming to produce more effective and environmentally friendly products .

安全和危害

未来方向

Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . They are one of the significant potential things in the mainly increasing chemical world of compounds having notable pharmacological actions . This suggests that thiazoles could continue to be an area of interest for future research in medicinal chemistry.

属性

IUPAC Name |

3-ethyl-6-methylsulfanyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S2.C7H8O3S/c1-3-12-8-5-4-7(13-2)6-9(8)14-10(12)11;1-6-2-4-7(5-3-6)11(8,9)10/h4-6,11H,3H2,1-2H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEIZYICDQGSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)SC)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

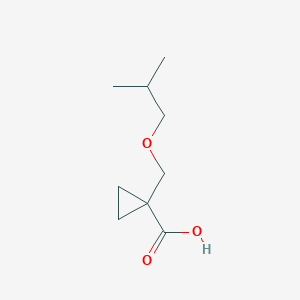

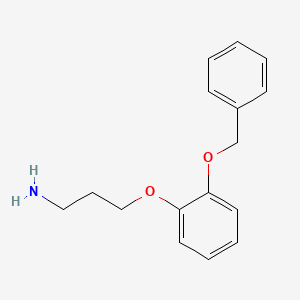

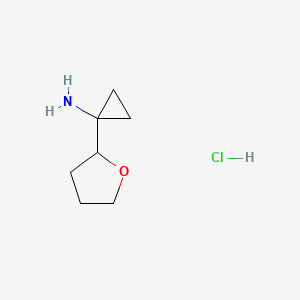

![6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride](/img/structure/B1405133.png)

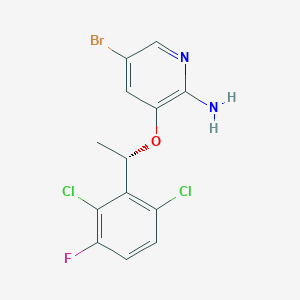

![Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-](/img/structure/B1405142.png)